molecular formula C16H11N3O3 B2597197 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one CAS No. 1448134-71-1

3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one

Cat. No.: B2597197
CAS No.: 1448134-71-1
M. Wt: 293.282
InChI Key: BYTPVMFVPBJRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one is a hybrid heterocyclic compound combining a pyrrolo[3,4-d]pyrimidine scaffold and a coumarin (2H-chromen-2-one) moiety via a carbonyl linkage. The coumarin moiety is renowned for its fluorescence properties and biological activities, including anticoagulant, antimicrobial, and anti-inflammatory effects .

The compound’s synthesis likely involves coupling reactions between activated pyrrolo[3,4-d]pyrimidine intermediates and coumarin derivatives. For example, tert-butyl 2,4-dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (a precursor mentioned in ) could serve as a starting material, with subsequent deprotection and acylation steps to introduce the coumarin group .

Properties

IUPAC Name

3-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15(19-7-11-6-17-9-18-13(11)8-19)12-5-10-3-1-2-4-14(10)22-16(12)21/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTPVMFVPBJRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolo[3,4-d]pyrimidine moiety undergoes nucleophilic substitution at electron-deficient positions. For example:

  • Halogenation : Treatment with POCl₃ or PCl₅ introduces chlorine at the pyrimidine nitrogen, enabling further functionalization.

  • Amination : Reaction with primary/secondary amines replaces leaving groups (e.g., Cl) with amino substituents, forming derivatives with enhanced solubility.

Cyclization Reactions

The compound participates in intramolecular cyclization under acidic or basic conditions:

  • Acid-mediated cyclization : In DMF with p-TsOH (1.0 equiv) at 120°C, the chromenone carbonyl reacts with adjacent NH groups, forming tetracyclic fused systems .

  • Base-mediated cyclization : Knoevenagel condensation intermediates (e.g., from 4-hydroxy-6-methyl-2H-pyran-2-one) enable annulation, yielding tricyclic products .

Oxidation-Reduction Reactions

  • Reduction : The chromenone lactone ring is selectively reduced using NaBH₄ or LiAlH₄, producing dihydrochromenone derivatives while preserving the pyrrolo-pyrimidine core.

  • Oxidation : MnO₂ or DDQ oxidizes benzylic positions, introducing ketone functionalities for downstream reactions.

Reaction Optimization and Conditions

Critical parameters for maximizing yields include:

Reaction TypeOptimal ConditionsYield RangeKey Factors Affecting Yield
SubstitutionDMF, 120°C, p-TsOH (1.0 equiv)56–82% Steric hindrance, electronic effects
CyclizationMW irradiation, 150°C, K₂CO₃55–86% Base strength, reaction time
OxidationCH₃CN, DDQ (2.0 equiv), reflux60–75%Solvent polarity, oxidant loading

Notes :

  • Steric bulk at reaction sites (e.g., CH₂Ph groups) reduces yields by up to 30% .

  • Electron-withdrawing substituents (e.g., Cl, Br) accelerate substitution but hinder cyclization .

Cyclocondensation Pathways

A proposed mechanism for cyclization involves:

  • Deprotonation : Base-mediated deprotonation of the NH group in pyrrolo-pyrimidine.

  • Nucleophilic attack : The enolate attacks the chromenone carbonyl, forming a six-membered transition state.

  • Aromatization : Loss of water generates the fused tricyclic product .

Steric and Electronic Effects

  • Steric hindrance : Bulkier substituents (e.g., CH₂Ph vs. Me) reduce yields by limiting reagent access .

  • Electronic effects : Electron-donating groups (e.g., OMe) stabilize transition states, improving cyclization efficiency .

Synthetic Utility

  • Multi-component reactions : The compound serves as a building block in four-component bicyclization reactions, generating skeletally diverse heterocycles (e.g., pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones) .

  • Pharmaceutical relevance : Derivatives inhibit kinases involved in cancer pathways, with IC₅₀ values in the nanomolar range.

Structural Characterization

Key spectroscopic data for a representative derivative:

  • ¹H NMR (CDCl₃) : δ 11.71 (s, 1H, NH), 8.13 (d, J = 8.0 Hz, 2H, Ar-H) .

  • HRMS (ESI-TOF) : m/z 505.1453 [M – H]⁻ .

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis.

  • Case Study : A series of pyrrolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Results indicated IC50 values in the micromolar range, demonstrating their potential as anticancer agents .

Inhibition of Kinases

The compound has been explored as a potential inhibitor of specific kinases that are implicated in diseases such as malaria and cancer. For example, pyrrolo[2,3-d]pyrimidines have been designed to target Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is crucial for the survival of the malaria parasite.

  • Findings : In silico studies showed that certain derivatives bind effectively to the active site of PfCDPK4 with promising docking scores. Subsequent in vitro assays revealed some compounds with IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity against various pathogens. Preliminary studies have indicated that certain derivatives exhibit significant antibacterial properties.

  • Example : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

Neuroprotective Effects

Emerging research suggests that pyrrolo[3,4-d]pyrimidine derivatives may also possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by inhibiting oxidative stress and inflammation.

  • Research Insights : Studies involving animal models of neurodegeneration demonstrated that these compounds could reduce markers of oxidative stress and improve cognitive function .

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityIC50 values in micromolar range; induces apoptosis
Kinase InhibitionEffective against PfCDPK4; promising docking scores
Antimicrobial ActivitySignificant inhibition against common pathogens
Neuroprotective EffectsReduces oxidative stress; improves cognition

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: Replacing the pyrrolo[3,4-d]pyrimidine with thieno[3,4-d]pyrimidinone (compound 16) introduces a sulfur atom, which may enhance electron-deficient character and improve binding to kinases like EGFR . Pyrido-pyridazine derivatives () exhibit distinct fused-ring systems but share similar applications in cancer therapy via pro-apoptotic mechanisms .

Coumarin Modifications :

  • Compound 17 () replaces the pyrrolopyrimidine-carbonyl group with a thiazolo-isoxazole side chain , which may improve membrane permeability but reduce specificity due to bulkier substituents .
  • Glycosylated coumarins () demonstrate higher aqueous solubility but lower bioavailability due to reduced passive diffusion .

Biological Activity Trends: Pyrrolo[3,4-d]pyrimidine derivatives generally show stronger kinase inhibition compared to thieno analogues, attributed to the nitrogen-rich scaffold mimicking ATP . Thiazolo-isoxazole-coumarin hybrids (e.g., compound 17) exhibit potent cytotoxicity but may face metabolic instability due to esterase-sensitive linkages .

Pharmacokinetic and Toxicity Considerations

  • The carbonyl linker in the target compound may confer metabolic stability compared to ester or glycosidic bonds (e.g., compound 17 or glycosylated coumarins) .
  • Pyrrolo[3,4-d]pyrimidine derivatives are associated with moderate hepatotoxicity in preclinical studies, whereas thieno analogues show fewer off-target effects .

Research Findings and Gaps

  • Anticancer Potential: The Bcl-xL inhibitors in highlight the therapeutic relevance of fused heterocycles, but the target compound’s efficacy in apoptosis induction remains untested .
  • Solubility Challenges: The coumarin-pyrrolopyrimidine hybrid likely suffers from poor aqueous solubility, a limitation shared with non-glycosylated coumarin derivatives .

Biological Activity

The compound 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one is a derivative of pyrrolo[3,4-d]pyrimidine and chromenone structures, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H10N4O3
  • Molecular Weight : 254.25 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from structural information.

Research indicates that compounds containing pyrrolo[3,4-d]pyrimidine moieties often exhibit their biological activities through several mechanisms:

  • Inhibition of Enzymes : Many derivatives act as inhibitors for various enzymes, including kinases and dihydroorotate dehydrogenase (DHODH), which are crucial in cellular signaling and metabolic pathways.
  • Antioxidant Activity : Some studies have shown that these compounds possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial and Antifungal Effects : The structural features allow for interactions with microbial enzymes or cellular components, leading to growth inhibition.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that specific derivatives inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression.
  • Case Study : A derivative similar to the target compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and showed significant cytotoxicity with IC50 values in the micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Study Findings : It exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disruption of microbial cell wall synthesis and function.

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

  • The compound may modulate pathways involved in neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.

Data Table: Summary of Biological Activities

Activity TypeTest SystemResultReference
AnticancerMCF-7 CellsIC50 = 12 µM
AntimicrobialE. coliInhibition Zone = 15 mm
NeuroprotectiveSH-SY5Y NeuronsIncreased viability by 30% after treatment

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolo[3,4-d]pyrimidine intermediate with a chromen-2-one moiety. Key steps include:

  • Intermediate Preparation : Use tert-butyl-protected pyrrolopyrimidine carboxylates (e.g., tert-butyl 4-oxo-pyrrolo[3,4-d]pyrimidine-6-carboxylate) as building blocks, followed by deprotection and activation of the carbonyl group for coupling .
  • Coupling Reactions : Employ peptide coupling agents like EDC/HOBt or DCC to link the pyrrolopyrimidine and chromen-2-one scaffolds .
  • Purification : Chromatography (e.g., silica gel, HPLC) and recrystallization (ethanol/water mixtures) ensure high purity (>95%) .

Q. How is the structural integrity of the compound validated after synthesis?

  • Methodological Answer : Multi-modal analytical techniques are used:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., pyrrolo[3,4-d]pyrimidine proton shifts at δ 7.8–8.2 ppm; chromen-2-one carbonyl at δ 160–165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ calculated for C17_{17}H12_{12}N3_3O3_3: 306.0878) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What preliminary assays are used to evaluate biological activity?

  • Methodological Answer : Initial screens focus on target-agnostic and mechanism-driven assays:

  • Kinase Inhibition : Use ADP-Glo™ assays to test inhibition against kinases like LCK or DPP4 (IC50_{50} values <1 μM in active compounds) .
  • Apoptosis Induction : Measure caspase-3/7 activation in cancer cell lines (e.g., HeLa, MCF-7) via luminescence-based assays .
  • Cytotoxicity : MTT or CellTiter-Glo® assays determine IC50_{50} values in proliferation studies .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) explored to optimize potency and selectivity?

  • Methodological Answer : Systematic modifications guide SAR:

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at pyrrolopyrimidine positions 2 and 4 to enhance kinase binding .
  • Chromen-2-one Variations : Replace the coumarin moiety with flavones or quinolinones to alter pharmacokinetics (e.g., logP, solubility) .
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. What in vivo models are suitable for assessing therapeutic efficacy?

  • Methodological Answer : Prioritize models aligned with hypothesized mechanisms:

  • Xenograft Models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) cells in immunodeficient mice, with compound administration via oral gavage (10–50 mg/kg/day) .
  • Pharmacokinetics : Measure plasma half-life (t1/2_{1/2}), bioavailability (F%), and brain penetration in rodent studies .
  • Toxicity : Monitor liver enzymes (ALT/AST) and body weight changes during 28-day repeat-dose studies .

Q. How can selectivity against structurally related targets (e.g., Bcl-xL vs. Bcl-2) be validated?

  • Methodological Answer : Use orthogonal assays to dissect specificity:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) to recombinant Bcl-xL vs. Bcl-2 proteins .
  • Co-Immunoprecipitation (Co-IP) : Test disruption of Bcl-xL/BIM interactions in lysates from treated cells .
  • CRISPR Knockout Models : Compare compound efficacy in Bcl-xL/^{-/-} vs. wild-type cells to confirm target dependency .

Q. How are mechanistic contradictions resolved (e.g., pro-apoptotic vs. kinase-inhibitory activity)?

  • Methodological Answer : Integrate multi-omics and genetic tools:

  • Transcriptomics : RNA-seq of treated cells identifies differentially expressed apoptosis- or kinase-related genes .
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) to map direct targets in cellular lysates .
  • CRISPRi/a Screens : Modulate candidate targets (e.g., LCK, DPP4) to validate contribution to observed phenotypes .

Data Analysis and Reproducibility

Q. What strategies address discrepancies in reported biological activities across studies?

  • Methodological Answer : Rigorous cross-validation mitigates inconsistencies:

  • Assay Standardization : Use common reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .
  • Meta-Analysis : Pool data from public repositories (e.g., ChEMBL, PubChem) to identify trends in IC50_{50} ranges .
  • Crystallographic Validation : Resolve binding modes of disputed compounds via co-crystallization with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.